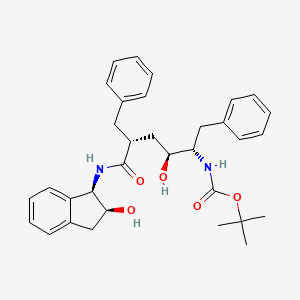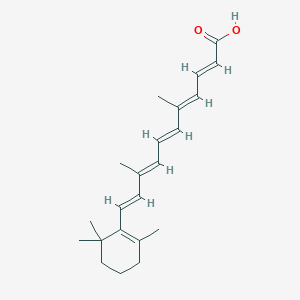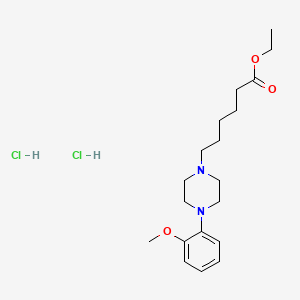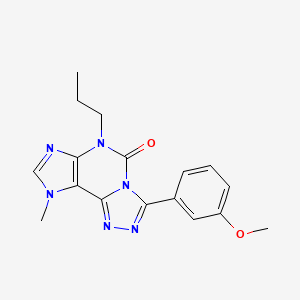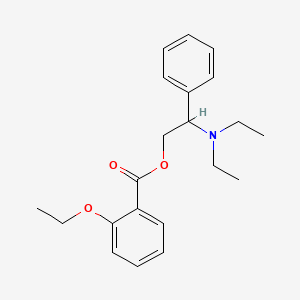
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound often used in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-2,5-dimethoxyphenylamine, followed by coupling with 6-sulfo-1-naphthalenylamine. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be used in various catalytic processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-1-naphthalenyl)azo)-, trisodium salt
- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-5-sulfo-1-naphthalenyl)azo)-, trisodium salt
Uniqueness
The uniqueness of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of multiple sulfonic acid groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
65036-59-1 |
|---|---|
Molekularformel |
C24H18N5Na3O11S3 |
Molekulargewicht |
717.6 g/mol |
IUPAC-Name |
trisodium;2-[[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C24H21N5O11S3.3Na/c1-39-22-12-20(23(40-2)11-17(22)25)28-27-19-7-6-18(15-5-3-13(9-16(15)19)41(30,31)32)26-29-21-10-14(42(33,34)35)4-8-24(21)43(36,37)38;;;/h3-12H,25H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI-Schlüssel |
OVKJFPAPDDYABJ-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



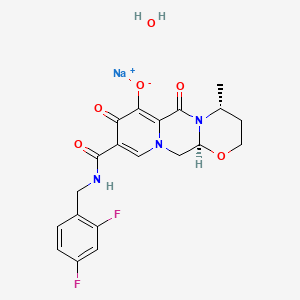

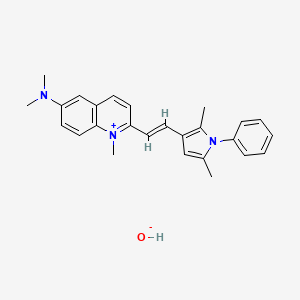

![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
